Cas no 61531-39-3 (1H-Pyrazole, 3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1-phenyl-)

1H-Pyrazole, 3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1-phenyl- structure
61531-39-3 structure
Product Name:1H-Pyrazole, 3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1-phenyl-
CAS No:61531-39-3
MF:C20H18N4
MW:314.383723735809
CID:476047
PubChem ID:136271548
Update Time:2025-04-19

1H-Pyrazole, 3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1-phenyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole, 3-methyl-5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1-phenyl-
    • 4-methyl-5-(5-methyl-2-phenyl-1H-pyrazol-3-ylidene)-2-phenylimidazole
    • DTXSID20816589
    • 61531-39-3
    • 5-Methyl-3-(5-methyl-2-phenyl-4H-imidazol-4-ylidene)-2-phenyl-2,3-dihydro-1H-pyrazole
    • Inchi: 1S/C20H18N4/c1-14-13-18(24(23-14)17-11-7-4-8-12-17)19-15(2)21-20(22-19)16-9-5-3-6-10-16/h3-13H,1-2H3,(H,21,22)
    • InChI Key: KCIXXPIEERENQL-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=CC=2)C(=CC(C)=N1)C1=C(C)NC(C2C=CC=CC=2)=N1

Computed Properties

  • Exact Mass: 314.15334
  • Monoisotopic Mass: 314.153146591g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 402
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 46.5Ų

Experimental Properties

  • PSA: 46.5
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